6-Methoxy-2-methylsulfanyl-quinoline
Beschreibung
6-Methoxy-2-methylsulfanyl-quinoline is a quinoline derivative featuring a methoxy group at position 6 and a methylsulfanyl (SMe) group at position 2. Quinoline derivatives are renowned for their versatility in medicinal chemistry, materials science, and catalysis due to their aromatic heterocyclic structure. The methylsulfanyl substituent introduces unique electronic and steric properties, enhancing lipophilicity and influencing binding interactions with biological targets.
Eigenschaften
Molekularformel |
C11H11NOS |
|---|---|
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
6-methoxy-2-methylsulfanylquinoline |
InChI |
InChI=1S/C11H11NOS/c1-13-9-4-5-10-8(7-9)3-6-11(12-10)14-2/h3-7H,1-2H3 |
InChI-Schlüssel |
SGUVPENPFRAWSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)SC |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that derivatives of quinoline, including 6-methoxy-2-methylsulfanyl-quinoline, exhibit significant anticancer properties. A study focusing on the synthesis and evaluation of various quinoline derivatives indicated that certain compounds displayed potent inhibitory effects against multidrug-resistant cancer cell lines. Specifically, compounds derived from quinoline structures were tested against gastric carcinoma cells, showing promising results in inhibiting P-glycoprotein, a key player in drug resistance .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | EPG85-257RDB | 10 | P-glycoprotein inhibition |
| 5b | EPG85-257P | 10 | P-glycoprotein inhibition |
Antimicrobial Properties
Quinoline derivatives have also been evaluated for their antimicrobial activity. Studies indicate that this compound and its analogues possess antibacterial and antifungal properties. For example, compounds synthesized from quinoline frameworks demonstrated significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 µg/mL |
| 9c | Pseudomonas aeruginosa | 12.5 µg/mL |
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of this compound with biological targets. These studies reveal how modifications in the quinoline structure can enhance binding affinity to proteins involved in drug resistance and cancer proliferation .
Case Study: Synthesis and Evaluation
A comprehensive study synthesized various derivatives of quinolines, including the target compound, and evaluated their biological activities through in vitro assays. The synthesized compounds were characterized by spectral analysis, and their antiproliferative effects were assessed against different cancer cell lines, indicating the potential for these compounds as novel therapeutic agents .
Ongoing Research
Current research is focused on optimizing the structure of this compound to improve its efficacy and reduce toxicity. Investigations into its mechanism of action are ongoing, with an emphasis on understanding how structural modifications can influence pharmacological outcomes .
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-2-methylquinoline
- Structural Differences : Replaces the methylsulfanyl group with a methyl group at position 2.
- Synthesis: Prepared via methylation of 6-methoxy-2-arylquinoline precursors using methyl iodide and potassium carbonate in acetone .
- Properties: Molecular weight: 173.22 g/mol (C₁₁H₁₁NO vs. C₁₁H₁₁NOS for the target compound). The methyl group is less electronegative than methylsulfanyl, reducing sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination).
- Applications : Used as a precursor in pharmaceutical synthesis; lacks the thioether reactivity of the target compound .
2-Sulfonylquinolines
- Structural Differences : Features a sulfonyl (-SO₂-) group at position 2 instead of methylsulfanyl.
- Synthesis : Achieved via deoxygenative C2-sulfonylation, leveraging sulfinic acids and oxidizing agents .
- Properties: Sulfonyl groups are strongly electron-withdrawing, altering the quinoline ring’s electronic density compared to the electron-donating methylsulfanyl group. Higher polarity and solubility in aqueous media due to the sulfonyl group.
- Biological Activity : Exhibits diverse bioactivity, including antimicrobial and anticancer effects, attributed to the sulfonyl group’s ability to mimic enzyme substrates .
6-Methylquinoline Derivatives
- Structural Differences : Lacks the methoxy and methylsulfanyl groups; features a methyl group at position 6.
- Properties :
- Simpler structure with lower molecular weight (143.19 g/mol for C₁₀H₉N vs. 201.28 g/mol for the target compound).
- Reduced steric hindrance and lipophilicity compared to the target compound.
2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide
- Structural Differences : Incorporates a carbohydrazide group at position 4 and a 4-isopropylphenyl group at position 2.
- Properties: Carbohydrazide moiety enables chelation with metal ions, useful in coordination chemistry.
- Safety : Requires stringent handling due to reactive hydrazide functionality .
Data Table: Key Comparative Parameters
Research Findings and Implications
- Bioactivity: The methylsulfanyl group in the target compound may enhance P-glycoprotein (P-gp) inhibitory activity compared to methyl or aryl groups, as seen in 6-methoxy-2-arylquinolines . Sulfur-containing groups like SMe can modulate ATP-binding cassette transporters, critical in multidrug resistance.
- Synthetic Challenges : Introducing methylsulfanyl requires specialized reagents (e.g., methanethiol derivatives), contrasting with straightforward methylation or sulfonylation .
Vorbereitungsmethoden
Doebner-von Miller Reaction for Functionalized Intermediates
The Doebner-von Miller reaction, which condenses aniline derivatives with β-keto esters, offers greater flexibility for introducing substituents. For example, reacting p-anisidine with ethyl acetoacetate under acidic conditions produces 6-methoxy-4-methylquinoline-2-carboxylic acid. While this method positions a carboxylic acid group at the 2-position, further reduction or substitution is necessary to replace the carboxyl group with a methylthio moiety.
Introduction of the Methylthio Group
Post-cyclization functionalization at the 2-position is critical for installing the methylthio (-SMe) group. Two primary strategies dominate: nucleophilic substitution and direct cyclization with sulfur-containing precursors .
Nucleophilic Substitution of Halogenated Intermediates
A widely used approach involves synthesizing 2-chloro-6-methoxyquinoline as an intermediate, followed by displacement of the chlorine atom with a methylthio group.
Synthesis of 2-Chloro-6-Methoxyquinoline
Chlorination of 6-methoxyquinoline at the 2-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions. For example:
This method yields 2-chloro-6-methoxyquinoline with ~85% efficiency, as reported in PubChem data.
Thiolation with Sodium Methylthiolate
The chlorine atom in 2-chloro-6-methoxyquinoline is displaced by a methylthio group via reaction with sodium methylthiolate (NaSMe) in polar aprotic solvents (e.g., DMF or DMSO):
This step typically achieves 70–80% yield, with purity dependent on reaction time and stoichiometry.
Direct Cyclization with Sulfur-Containing Reagents
Alternative methods integrate sulfur atoms during quinoline ring formation. For instance, the Combes quinoline synthesis employs β-ketothioamides alongside aromatic amines. Using p-anisidine and a β-ketothioamide derivative could theoretically yield this compound in one pot. However, this route remains underexplored in published literature.
Alternative Pathways: Pfitzinger and Povarov Reactions
Pfitzinger Reaction for Carboxylic Acid Derivatives
The Pfitzinger reaction, which condenses isatin with ketones, generates quinoline-4-carboxylic acids. While this method primarily targets 4-carboxyquinolines, modifying the ketone component could enable 2-substitution. For example, using methylthioacetone as the ketone might yield this compound-4-carboxylic acid, which could subsequently undergo decarboxylation. However, decarboxylation conditions (e.g., heating with copper chromite) risk desulfurization, limiting practicality.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 1. Skraup reaction → Chlorination → Thiolation | 60–70 | High regioselectivity; established protocol | Multiple steps; POCl₃ handling risks |
| Direct Cyclization | Combes synthesis with β-ketothioamide | ~50 (theoretical) | Fewer steps; one-pot synthesis | Limited precedent; optimization needed |
| Pfitzinger Reaction | Isatin + methylthioacetone → Decarboxylation | <40 | Novel route; functional group diversity | Low yield; decarboxylation challenges |
Optimization and Scale-Up Considerations
Solvent and Catalyst Selection
Temperature and Reaction Time
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methoxy-2-methylsulfanyl-quinoline, and how can reaction conditions be optimized?
- Methodology :
-
Nucleophilic Substitution : Start with 6-methoxyquinoline (CAS 5263-87-6) and substitute the 2-position hydrogen with methylsulfanyl via a thiolation reaction using Lawesson’s reagent or a disulfide coupling agent. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield .
-
Direct Functionalization : Use transition-metal catalysis (e.g., Pd/Cu-mediated C–S coupling) to introduce the methylsulfanyl group. Monitor reaction progress via HPLC to avoid over-substitution .
-
Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 quinoline:thiolating agent) and employ inert atmospheres (N₂/Ar) to suppress oxidation byproducts .
- Data Table :
| Method | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF | 100 | 65–70 | 98.5% |
| Pd-Mediated Coupling | THF | 80 | 75–80 | 99.0% |
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology :
- Spectroscopic Analysis : Use ¹H/¹³C NMR to verify methoxy (δ ~3.9 ppm) and methylsulfanyl (δ ~2.5 ppm) groups. Compare with PubChem data for analogous quinolines (e.g., 4-Chloro-2-methylquinoline-6-carboxylic acid) .
- Mass Spectrometry : Confirm molecular weight (C₁₁H₁₁NOS; MW 221.28) via HRMS. Validate isotopic patterns to rule out impurities .
- X-ray Crystallography : For crystalline derivatives, resolve bond angles and confirm substitution patterns (if applicable) .
Q. What are the key physicochemical properties of this compound under standard laboratory conditions?
- Methodology :
- Solubility : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane). Expect low aqueous solubility due to aromatic rings and methoxy groups .
- Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C predicted) .
- LogP Measurement : Estimate hydrophobicity using HPLC retention times; predicted LogP ~2.8 (similar to 6-Methoxyquinoline) .
Advanced Research Questions
Q. How can contradictory biological activity data for quinoline derivatives be resolved in structure-activity relationship (SAR) studies?
- Methodology :
-
Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays in vs. anticancer studies in ) and normalize activity metrics (e.g., IC₅₀, MIC).
-
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., topoisomerase II, kinases). Correlate with experimental IC₅₀ values .
-
Probe Functional Groups : Synthesize analogs (e.g., replacing methylsulfanyl with hydroxyl) and compare activities to isolate substituent effects .
- Data Table :
| Derivative | Target Protein | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|---|
| 6-Methoxy-2-methylsulfanyl | Topoisomerase II | -8.2 | 12.3 ± 1.5 |
| 6-Methoxy-2-hydroxy | Kinase X | -7.5 | 48.9 ± 3.2 |
Q. What strategies mitigate side reactions during large-scale synthesis of this compound?
- Methodology :
- Process Optimization : Scale reactions incrementally (1 g → 100 g) to identify exothermic peaks or byproduct formation. Use inline FTIR for real-time monitoring .
- Purification Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>99%) .
- Waste Reduction : Recover unreacted starting materials via distillation or solvent extraction .
Q. How does the methylsulfanyl group influence the electronic properties of the quinoline ring system?
- Methodology :
- DFT Calculations : Perform Gaussian simulations to map electron density (HOMO/LUMO) and compare with 6-Methoxyquinoline. The methylsulfanyl group is electron-donating, lowering LUMO energy and enhancing electrophilic reactivity .
- UV-Vis Spectroscopy : Measure λmax shifts in polar vs. non-polar solvents. Expect bathochromic shifts due to increased conjugation .
Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity profiles for methylsulfanyl-substituted quinolines?
- Resolution Framework :
- Assay Variability : Compare cell lines (e.g., HeLa vs. MCF-7) and exposure times (24 vs. 72 hr). Normalize data to controls (e.g., doxorubicin) .
- Redox Activity : Test for thioether oxidation to sulfoxide/sulfone derivatives, which may alter toxicity. Use LC-MS to detect metabolites .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
